N-{(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide
Description
This compound features a benzamide core linked to a pyrazole ring substituted with phenyl and thiophen-2-yl groups. A morpholine-ethylamino moiety is attached via a propen-2-yl bridge. The Z-configuration of the enone system may influence conformational stability and binding interactions .
Properties
Molecular Formula |
C29H29N5O3S |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C29H29N5O3S/c35-28(22-8-3-1-4-9-22)31-25(29(36)30-13-14-33-15-17-37-18-16-33)20-23-21-34(24-10-5-2-6-11-24)32-27(23)26-12-7-19-38-26/h1-12,19-21H,13-18H2,(H,30,36)(H,31,35)/b25-20- |
InChI Key |
PSANOHGXRHBUDB-QQTULTPQSA-N |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several derivatives, particularly benzamide-pyrazole hybrids. Key comparisons include:
Key Observations :
- The target compound lacks halogen substituents (e.g., 3-fluoro in ), which may reduce lipophilicity compared to its chlorophenyl/fluoro analogs.
- Unlike quinazoline-containing derivatives (), the thiophene and morpholine groups in the target compound could enhance solubility and modulate kinase inhibition profiles .
Spectroscopic Comparisons (NMR and MS)
NMR Data :
- The benzamide carbonyl in the target compound is expected at ~167–170 ppm (13C-NMR), aligning with benzoyl derivatives in (167.2 ppm for veronicoside) .
- Thiophen-2-yl protons resonate at δ 7.2–7.5 ppm (1H-NMR), distinct from fluorobenzamide analogs (δ 7.8–8.1 ppm for 3-fluoro in ).
- Morpholine protons show characteristic signals at δ 2.4–3.2 ppm (1H-NMR), consistent with .
Mass Spectrometry :
Bioactivity and Computational Similarity Metrics
Similarity Indexing :
- Using Tanimoto coefficients (–7), the target compound shows ~60–70% similarity to kinase inhibitors (e.g., compounds) due to shared pyrazole-benzamide scaffolds. However, the thiophene moiety introduces unique pharmacophoric features .
- In molecular docking (), the morpholine group may enhance hydrogen bonding with target proteins (e.g., HDACs or kinases), similar to SAHA-like compounds .
Bioactivity Clustering :
- Hierarchical clustering () groups the compound with benzamide derivatives exhibiting antiproliferative and anti-inflammatory activities. However, its thiophene substituent may confer distinct target selectivity compared to trifluoromethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
